molecular formula C17H25NO3 B1249915 Montipyridine

Montipyridine

Cat. No.: B1249915
M. Wt: 291.4 g/mol
InChI Key: ZIWFPGDHJIFGNS-UHFFFAOYSA-N
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Description

Contextualizing Marine Natural Products in Chemical Biology

The marine environment is a vast and largely untapped reservoir of biodiversity, offering a prolific source of unique chemical structures. geomar.denih.gov Marine natural products (MNPs) are specialized metabolites produced by a wide array of marine organisms, including sponges, corals, algae, and microorganisms. geomar.denih.gov These compounds have been structurally refined over millions of years of evolution to perform specific biological functions, such as defense, communication, or reproduction. geomar.de In the field of chemical biology, which explores the influence of chemical substances on biological systems, MNPs are of paramount importance. routledge.comtaylorfrancis.com They provide novel molecular scaffolds that are often unattainable through traditional synthetic chemistry, serving as invaluable tools for probing biological pathways and as lead compounds for drug discovery. geomar.detaylorfrancis.comamazon.com The study of these compounds encompasses their discovery, isolation, structural characterization, biosynthesis, and potential applications. routledge.com

The Significance of Pyridinium (B92312) Alkaloids within Organic Chemistry

Alkaloids are a diverse class of naturally occurring nitrogenous compounds, often characterized by heterocyclic rings and significant physiological activity. researchgate.netsathyabama.ac.in Within this broad family, pyridinium alkaloids, which feature a positively charged pyridine (B92270) ring, represent an important and structurally intriguing subgroup. acs.orgmdpi.com The pyridine moiety is a key structural component in numerous bioactive molecules and approved pharmaceuticals. mdpi.commdpi.comresearchgate.net N-alkyl pyridinium alkaloids, specifically, have been isolated from various marine organisms, predominantly sponges. acs.org Their significance in organic chemistry stems from several factors. They present challenging synthetic targets, driving the development of new synthetic methodologies. mdpi.comnih.gov Furthermore, their inherent charge and aromaticity confer unique chemical properties and biological activities, including cytotoxicity and antimicrobial effects, making them compelling subjects for medicinal chemistry research. mdpi.commdpi.complos.org

Discovery and Original Source of Montipyridine

This compound was first isolated and identified as a new N-alkyl pyridinium alkaloid in 2001 by a team of researchers led by Jee H. Jung. acs.orgacs.org The compound was discovered in a trace amount during an investigation of nitrogenous compounds from a stony coral of the Montipora genus. acs.org Stony corals, while known to produce some nitrogenous compounds, were not previously a recognized source of N-alkyl pyridinium alkaloids, which had been primarily found in marine sponges, with isolated reports from a sea anemone, a tunicate, and cyanobacteria. acs.org This discovery marked the first instance of an N-alkyl pyridinium alkaloid being isolated from a stony coral. acs.org The structure of this compound was elucidated using spectroscopic data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. acs.org

Table 1: Spectroscopic Data for this compound Data obtained in CD₃OD

Position ¹³C NMR (δ) ¹H NMR (δ, mult., J in Hz) HMBC (¹H → ¹³C)
Pyridine Ring
2 146.4 --- ---
3 146.1 8.80 (d, 6.0) C-4, C-5
4 129.8 8.01 (d, 6.0) C-2, C-3, C-5
5 145.4 8.50 (s) C-3, C-4
6 134.7 8.52 (d, 7.5) C-2, C-4
Side Chain
1' 61.9 4.55 (t, 7.5) C-2, C-6, C-2', C-3'
2' 32.5 1.95 (m) C-1', C-3', C-4'
3' 29.5 1.35 (m) C-1', C-2', C-4', C-5'
4' 29.9 1.28 (m) C-2', C-3', C-5', C-6'
5' 30.1 1.28 (m) C-3', C-4', C-6', C-7'
6' 29.7 1.28 (m) C-4', C-5', C-7', C-8'
7' 34.6 2.03 (m) C-5', C-6', C-8', C-9'
8' 140.2 5.81 (m) C-6', C-7', C-9'
9' 114.8 4.98 (m), 4.92 (m) C-7', C-8'
N-CH₃ 48.9 4.20 (s) C-2, C-6

Source: acs.org

Overview of the Research Trajectory Pertaining to this compound

Following its discovery and structural elucidation, research on this compound has primarily focused on its chemical synthesis and preliminary biological evaluation. acs.orgmdpi.com In their initial report, the discoverers noted that this compound exhibited cytotoxic effects, although it was not highly potent against the tested cancer cell lines. acs.org It showed ED₅₀ values greater than 30 µg/mL against a panel of five human solid tumor cells. acs.org

A significant advancement in the study of this compound was the development of its first total synthesis by Fürstner and coworkers in 2002. mdpi.comnih.gov This synthesis was notable as it served to demonstrate the potential of a novel iron-catalyzed cross-coupling reaction. nih.gov The methodology employed simple iron salts as inexpensive, non-toxic, and environmentally friendly pre-catalysts for coupling reactions, which could be performed under exceptionally mild conditions. nih.gov The successful synthesis of the natural product this compound highlighted the practical applicability of this new chemical transformation in constructing complex molecules. mdpi.comnih.gov

Table 2: Cytotoxicity of this compound

Cell Line Origin ED₅₀ (µg/mL)
A549 Human Lung Cancer >30
SK-OV-3 Human Ovarian Cancer >30
SK-MEL-2 Human Skin Cancer >30
XF498 Human CNS Cancer >30
HCT15 Human Colon Cancer >30

Source: acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3

InChI Key

ZIWFPGDHJIFGNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C

Synonyms

montipyridine

Origin of Product

United States

Isolation and Advanced Characterization Methodologies of Montipyridine

Elucidating the Source Organism: Montipora Species Taxonomy and Associated Ecology

Montipyridine was first isolated from a species of the stony coral genus Montipora. acs.orgcanterbury.ac.nz This genus, belonging to the family Acroporidae, is the second most species-rich coral genus, with 85 known species. wikipedia.org Montipora corals are widespread in the reefs and lagoons of the Red Sea, the western Indian Ocean, and the southern Pacific Ocean, but are notably absent from the Atlantic Ocean. wikipedia.org

These corals exhibit a variety of growth forms, including submassive, laminar, foliaceous, encrusting, and branching, and a single colony can display multiple morphologies. wikipedia.org Their coloration is diverse, ranging from orange and brown to pink, green, blue, purple, yellow, grey, or tan. wikipedia.org A distinguishing feature of Montipora is their small, porous corallites, which lack columellae. wikipedia.org

The chemical ecology of Montipora is complex. Studies have revealed the presence of various bioactive compounds within this genus, such as Montiporic acids A and B, which have demonstrated antimicrobial and cytotoxic activities. plos.orgnih.govresearchgate.net These compounds are found in both the adult tissue and the eggs of some Montipora species and are believed to play a role in the coral's defense and reproductive strategies. plos.orgnih.govresearchgate.net The presence of such chemical arsenals highlights the ecological importance of secondary metabolites in mediating interactions within the competitive coral reef environment. eolss.net

Optimized Isolation Protocols for Marine Alkaloids, Applied to this compound

The isolation of this compound from the methanolic extract of the Montipora species involved a series of chromatographic techniques. acs.org The general procedure for isolating marine alkaloids often begins with the extraction of the biological material using organic solvents like methanol. researchgate.netresearchgate.net This initial extract is then subjected to a sequence of purification steps to separate the compound of interest from the complex mixture of other metabolites.

For this compound, the process reported involved partitioning the methanolic extract, followed by multiple rounds of chromatography. acs.org This multi-step approach is crucial for obtaining a pure sample of the alkaloid, which is essential for accurate structural elucidation. The development of optimized and sometimes targeted isolation strategies, often guided by bioassays or spectroscopic screening, is a key aspect of marine natural product chemistry. nih.govscielo.br

Advanced Spectroscopic Elucidation Techniques in this compound Structural Determination

The molecular structure of this compound was determined through the application of advanced spectroscopic methods. acs.org The primary techniques employed in the characterization of novel natural products include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. creative-biostructure.comescholarship.org

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound, allowing for the determination of its molecular formula. For alkaloids, specific mass spectrometry techniques can be employed to analyze their structures. researchgate.netacs.orgdoi.orgnih.gov

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HMQC, and HMBC), is indispensable for elucidating the connectivity of atoms within a molecule. creative-biostructure.comrsc.org These experiments reveal proton and carbon environments and their correlations, which are pieced together to build the final chemical structure. The structure of this compound was established based on the comprehensive analysis of such spectroscopic data. acs.org

Structural Distinctiveness of this compound: Comparative Analysis with Related N-Alkyl Pyridinium (B92312) Alkaloids

This compound belongs to the class of N-alkyl pyridinium alkaloids. While pyridinium alkaloids are more commonly found in marine sponges, the discovery of this compound in a stony coral is noteworthy. canterbury.ac.nzcore.ac.uk

N-alkyl pyridinium alkaloids are characterized by a positively charged nitrogen atom within the pyridine (B92270) ring, which is attached to an alkyl chain. This structural motif is shared by other marine-derived alkaloids such as the cyclostellettamines and haliclamines, which have been isolated from marine sponges. mdpi.comvdoc.pub These compounds often exhibit significant biological activities. mdpi.com

The specific structure of this compound, as determined by spectroscopic analysis, distinguishes it as a new addition to this class of marine natural products. acs.org A key aspect of its distinctiveness lies in the nature of the N-alkyl substituent and any other functional groups present on the pyridinium ring. The total synthesis of this compound has been achieved, further confirming its structure. vdoc.pubacs.orgmdpi.com

Sophisticated Synthetic Strategies for Montipyridine and Its Analogues

Total Synthesis of Montipyridine: Historical Context and Pioneering Methodologies

The early approaches to constructing the core structure of this compound and its analogues, such as terpyridines, were rooted in classical organic reactions. One of the earliest significant methods for forming a 2,2':6',2''-terpyridine (TPY) scaffold was reported by Morgan and Burstall in 1932. They achieved the synthesis of TPY through the oxidative coupling of pyridine (B92270) using iron(III) chloride (FeCl₃) at high temperatures and pressures. rsc.org While foundational, this method produced a complex mixture of compounds, making isolation of the desired product challenging. rsc.org

Other pioneering, non-catalytic methods focused on the assembly of the central pyridine ring from acyclic precursors. The Kröhnke reaction, for instance, involves the condensation of 1-(2-oxo-2-phenylethyl)pyridinium salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. This method, along with other condensation strategies, offered a more controlled approach to building substituted pyridine and polypyridine systems. rsc.org However, these conventional condensation processes, while simple, were often limited in their ability to introduce diverse substituents, especially for creating unsymmetrical analogues. rsc.org

Before the widespread adoption of modern cross-coupling, Ullmann-type homocoupling of 2-halopyridines using stoichiometric copper was a common, albeit harsh, method for creating 2,2'-bipyridine (B1663995) units, a key substructure in many polypyridyl ligands. clockss.org These early methodologies, summarized in Table 3.1, set the stage for the development of more efficient and versatile synthetic strategies, highlighting the need for catalytic approaches that could overcome the limitations of high temperatures, low yields, and poor functional group compatibility.

Table 3.1: Comparison of Pioneering Methodologies for Polypyridine Synthesis

Methodology Typical Reagents Conditions Advantages Limitations
Oxidative Coupling Pyridine, FeCl₃ High Temperature, High Pressure Foundational method Low selectivity, harsh conditions, complex product mixture rsc.org
Kröhnke Condensation Pyridinium (B92312) ylides, enones, NH₄OAc Reflux in acetic acid Modular ring formation Limited substituent diversity, multi-step rsc.org
Ullmann Homocoupling 2-Halopyridines, Copper powder >200 °C Direct C-C bond formation Harsh conditions, requires activated substrates, often low yield clockss.org

Transition-Metal-Catalyzed Approaches in this compound Synthesis

The limitations of classical methods spurred the development of transition-metal-catalyzed cross-coupling reactions for the synthesis of biaryl and polypyridyl compounds. researchgate.netnih.gov While palladium and nickel catalysts have been extensively used, there is a growing interest in developing methods based on more earth-abundant and less toxic metals like iron. nih.govgoogle.com Iron catalysis, first explored by Kochi in the 1970s, has seen a resurgence for its effectiveness in forming C-C bonds, particularly with organomagnesium (Grignard) reagents. nih.govresearchgate.net

Iron-catalyzed cross-coupling reactions represent a powerful and sustainable strategy for constructing the aryl-aryl bonds within this compound. These reactions typically involve the coupling of an aryl Grignard reagent with an aryl halide, catalyzed by a simple iron salt or a pre-formed iron complex. google.comresearchgate.net A significant challenge in early iron-catalyzed systems was the prevalence of homocoupling, where the Grignard reagent couples with itself to form a symmetrical biaryl byproduct. google.comresearchgate.net

A breakthrough in controlling this side reaction came from the work of Nakamura and others, who demonstrated that the choice of iron salt and ligands is crucial. For instance, using iron(III) fluoride (B91410) (FeF₃) in combination with an N-heterocyclic carbene (NHC) ligand was shown to remarkably suppress homocoupling in the synthesis of unsymmetrical biaryls. organic-chemistry.org This "fluoride effect" is attributed to the stabilization of the active iron species, preventing the non-selective elimination that leads to homocoupling. organic-chemistry.org This methodology provides a robust foundation for the final bond-forming steps in a convergent synthesis of this compound, allowing for the coupling of complex, functionalized pyridine fragments.

Table 3.2.1: Representative Iron-Catalyzed Aryl-Aryl Cross-Coupling for this compound Synthesis

Entry Aryl Halide Aryl Grignard Catalyst System Yield of Cross-Coupling Product Yield of Homocoupling Product
1 2-Chloropyridine Phenylmagnesium bromide 5 mol% Fe(acac)₃ Moderate High google.com
2 4-Chlorotoluene Phenylmagnesium bromide 5 mol% FeCl₃ / 10 mol% TMEDA 60% 35% thieme-connect.com
3 2-Chloropyridine (4-methoxyphenyl)magnesium bromide 5 mol% FeF₃ / 15 mol% SIPr·HCl 95% <5% organic-chemistry.org

The mechanism of iron-catalyzed cross-coupling is complex and has been a subject of intense investigation, as it differs significantly from the well-understood mechanisms of palladium catalysis. Unlike palladium, which primarily operates through a Pd(0)/Pd(II) cycle, iron can access a wider array of oxidation states, including Fe(-II), Fe(0), Fe(I), Fe(II), and Fe(III). nih.gov The active catalytic cycle is highly dependent on the specific ligands, substrates, and reaction conditions.

The competition between the desired cross-coupling and undesired homocoupling is a central issue in iron-catalyzed reactions. researchgate.netacs.org Homocoupling of the Grignard reagent is often a major side reaction. google.com Mechanistic studies suggest that homocoupling arises from the oxidative coupling of the nucleophile, where the electrophile partner can act as a sacrificial oxidant. acs.org

Recent investigations using paramagnetic ¹H NMR spectroscopy and DFT calculations have provided insight into this competition. When using electron-deficient heteroaryl chlorides (like 2-chloropyridine) as electrophiles, a key heteroleptic intermediate, [Ar₂Ar'Fe(II)]⁻, can be formed. acs.org The fate of this intermediate dictates the reaction outcome. Its reductive elimination leads to the desired cross-coupled product. The proficiency of this step is influenced by the electronic properties of the ligands. acs.org The use of specific additives, like the fluoride anion, appears to stabilize this intermediate against pathways that lead to homocoupling. organic-chemistry.org

While various redox cycles have been proposed, the Fe(0)/Fe(II) couple is particularly relevant for the activation of less reactive electrophiles like aryl chlorides. acs.org In this pathway, the iron precatalyst is first reduced in situ by the Grignard reagent to a highly reactive Fe(0) species. acs.orgacs.org This Fe(0) complex can then undergo a two-electron oxidative addition with the aryl halide to form an Ar-Fe(II)-X intermediate. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the biaryl product and regenerates the Fe(0) catalyst. acs.org

Evidence for this pathway comes from kinetic analyses and the spectroscopic observation of organoiron(II) complexes formed from the reaction of an Fe(0) precursor with a heteroaryl halide. acs.org This bielectronic mechanism, involving an oxidative addition/reductive elimination sequence, is distinct from single-electron transfer (SET) pathways that may also operate, particularly with more easily reduced substrates. acs.orgacs.org

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the complex potential energy surfaces of iron-catalyzed reactions. nih.govacs.orgacs.org Theoretical studies have been used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.govru.nl

For example, DFT calculations have shown that for a model iron-catalyzed cross-coupling, the rate-limiting step of the whole cycle is often the final reductive elimination from the dialkyl iron(II) complex to regenerate the active catalyst. nih.gov Computational studies have also been crucial in understanding the energetics of competing pathways. DFT can help rationalize why certain ligands or additives favor cross-coupling over homocoupling by calculating the activation barriers for each pathway. acs.org Furthermore, these models can predict the influence of different spin states (e.g., triplet vs. quintet) on the reaction mechanism, a factor that is particularly important in iron chemistry but less so for heavier transition metals. acs.org These theoretical insights guide the rational design of more efficient and selective iron catalysts for the synthesis of complex molecules like this compound. chinesechemsoc.org

Iron-Catalyzed Cross-Coupling Reactions: Foundational Methodology for this compound Synthesis

Elucidation of the Role of Fe(0)/Fe(II) Redox Couples
Comparison and Contrast with Palladium-Catalyzed Cross-Coupling Methodologies

The synthesis of the cytotoxic marine natural product this compound was notably accomplished using an iron-catalyzed cross-coupling reaction, a method that presents both parallels and significant divergences from the more conventional palladium-catalyzed methodologies. nih.govvdoc.pub The application of simple iron salts, such as Fe(acac)n, as inexpensive, environmentally benign, and highly efficient pre-catalysts marked a significant development in the field. nih.govacs.org This approach was particularly effective for the cross-coupling of Grignard reagents with heteroaryl chlorides, which are often less reactive substrates in palladium-catalyzed systems. nih.gov

A critical point of distinction lies in the reactivity with different halides. The iron-catalyzed system demonstrates exceptional performance with aryl and heteroaryl chlorides. nih.gov In contrast, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are famously efficient with bromides and iodides but can struggle with the less reactive chlorides, often requiring specialized ligands and harsher conditions. nih.govsigmaaldrich.com Conversely, the iron catalyst is prone to inducing the reduction of carbon-halide bonds when reacting with the corresponding bromides and iodides, a side reaction that is less prevalent in well-optimized palladium systems. nih.gov

The reaction conditions also differ substantially. The iron-catalyzed cross-coupling for this compound synthesis proceeds at remarkably mild conditions, often at or below room temperature, and exhibits rapid turnover rates. nih.gov This mildness allows for the tolerance of a wide array of sensitive functional groups, including esters, nitriles, and alkynes. nih.gov While many modern palladium-catalyzed reactions can also be performed under mild conditions, they often require meticulously designed, complex, and expensive phosphine (B1218219) ligands to achieve high efficiency and functional group compatibility. The in-situ formation of an "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂] is believed to be the propagating species in the iron-catalyzed cycle. nih.gov

Table 1: Comparison of Iron-Catalyzed vs. Palladium-Catalyzed Cross-Coupling

FeatureIron-Catalyzed Cross-Coupling (Fürstner)Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
Catalyst Simple, inexpensive iron salts (e.g., FeCln, Fe(acac)n). nih.govPalladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). mdpi.com
Cost & Toxicity Low cost, toxicologically benign, environmentally friendly. nih.govacs.orgHigher cost, residual palladium is a concern in pharmaceuticals. acs.org
Optimal Substrates Alkyl/aryl Grignards with (hetero)aryl chlorides, triflates. nih.govBoronic acids/esters, organostannanes, etc., with aryl/vinyl bromides & iodides. sigmaaldrich.commdpi.com
Reactivity with Chlorides Highly efficient and clean reaction. nih.govOften challenging, requires specialized, bulky, electron-rich ligands.
Reactivity with Bromides/Iodides Prone to undesired reduction of the C-X bond. nih.govHighly efficient and the standard for these substrates. mdpi.com
Reaction Conditions Exceptionally mild, often at or below room temperature. nih.govVaries from mild to high temperatures, often requires specific bases and solvents.
Ligand Requirement Often ligand-free or uses simple, inexpensive ligands. nih.govFrequently requires complex, expensive, and proprietary phosphine or N-heterocyclic carbene (NHC) ligands.
Functional Group Tolerance Excellent; tolerates esters, nitriles, ethers, alkynes, etc. nih.govGenerally good, but can be sensitive to certain functional groups depending on the specific reaction type.

Emerging Catalytic Routes for Pyridine and Pyridinium Derivatives

The synthesis of the pyridine core, a ubiquitous scaffold in pharmaceuticals and natural products, is continually evolving beyond traditional condensation and cross-coupling reactions. researchgate.netdntb.gov.ua Several emerging catalytic strategies offer novel pathways to functionalized pyridines and their corresponding pyridinium salts, providing access to complex molecules with high efficiency and selectivity. researchgate.net

Recent advancements include:

Transition Metal-Catalyzed Cyclizations: Methods such as intramolecular [2+2+2] annulations, which couple two alkyne units with a nitrile, have proven to be a powerful route to substituted pyridines. researchgate.net These reactions benefit from the use of various transition metal catalysts, including cobalt and rhodium, to construct the heterocyclic ring in a single, atom-economical step. researchgate.net

C-H Activation and Functionalization: Direct functionalization of C-H bonds is a rapidly advancing field that avoids the need for pre-functionalized starting materials. researchgate.net For pyridine synthesis, rare-earth metal catalysts have been employed for the C-H addition of pyridines to olefins, yielding 2-alkylated pyridine derivatives. organic-chemistry.org Photocatalysis has also enabled the redox-neutral α-C(sp³)–H pyridination of N-arylglycine derivatives, coupling radical intermediates under mild, light-driven conditions. dntb.gov.ua

Photochemical and Organocatalytic Radical Reactions: Novel strategies harness the reactivity of pyridinyl radicals. recercat.cat In one approach, a dithiophosphoric acid acts as a multifunctional organocatalyst: it first protonates the pyridine, which is then reduced via single-electron transfer (SET) to a pyridinyl radical. recercat.cat This radical can then couple with other radical species, enabling unique regioselectivity that diverges from classical Minisci-type reactions. recercat.cat

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Synergistic catalysis, combining a copper(I) salt and a secondary amine, facilitates a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to produce a wide variety of pyridines under mild conditions. organic-chemistry.org This modular approach allows for rapid library synthesis. researchgate.net

Table 2: Overview of Emerging Catalytic Routes for Pyridine Derivatives

Synthetic StrategyCatalyst TypeKey Reaction FeaturesTypical Products
[2+2+2] Annulation Transition Metal (e.g., Co, Rh)Cyclotrimerization of two alkynes and a nitrile. researchgate.netPolysubstituted Pyridines
C-H Alkylation Rare-Earth MetalDirect addition of pyridine C-H bond across an olefin. organic-chemistry.org2-Alkylpyridines
Photocatalytic C-H Pyridination Photoredox CatalystRedox-neutral radical-radical cross-coupling. dntb.gov.uaα-Pyridinated Amines
Organocatalytic Radical Coupling Dithiophosphoric AcidGeneration and coupling of pyridinyl radicals. recercat.catC4-Functionalized Pyridines
Synergistic [3+3] Condensation Copper(I) and AmineModular synthesis from ketoximes and unsaturated aldehydes. organic-chemistry.orgVariously Substituted Pyridines

Chemoenzymatic and Biosynthetic Insights into this compound Precursors

While specific biosynthetic or chemoenzymatic pathways leading directly to this compound have not been detailed in the surveyed literature, broader research into pyridine synthesis provides valuable insights into plausible enzymatic strategies for forming its core precursors. The convergence of chemical synthesis and biocatalysis offers powerful tools for constructing complex heterocyclic molecules. nih.govacs.org

A prominent example of enzymatic pyridine ring formation is the biosynthesis of "pyritides," a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). chemrxiv.orgnih.gov In these systems, a precursor peptide containing serine residues undergoes enzymatic dehydration, followed by an enzyme-catalyzed formal [4+2]-cycloaddition (a hetero-Diels-Alder reaction) to construct the tri-substituted pyridine macrocycle. chemrxiv.org This strategy highlights a natural pathway for forging the pyridine ring from simple amino acid precursors, a process that could be hypothetically adapted for other pyridine natural products. The chemoenzymatic synthesis of pyritide A1 has been successfully demonstrated by reacting a chemically synthesized, modified precursor peptide with the cognate [4+2]-cycloaddition enzyme. chemrxiv.org

Another powerful chemoenzymatic approach involves the modification of existing pyridine rings. Researchers have developed a general method for the asymmetric dearomatization of activated pyridines to produce highly valuable, stereo-defined substituted piperidines. nih.govacs.org This is achieved through a one-pot enzyme cascade, often involving an amine oxidase and an ene imine reductase, which precisely control the stereochemistry of the newly formed chiral centers. nih.gov This process has been applied to the synthesis of key intermediates for pharmaceuticals like the antipsychotic drug Preclamol and the ovarian cancer therapeutic Niraparib. nih.govacs.org Such strategies underscore the potential of using enzymes to convert simple, achiral pyridine precursors into complex, chiral molecules, a concept that could be relevant for generating analogues of this compound. Furthermore, the integration of chemical cross-coupling with enzymatic steps, such as a Suzuki reaction followed by an enzymatic transamination, demonstrates the feasibility of creating efficient, multistep chemoenzymatic cascades to produce chiral pyridine-containing amines. researchgate.net

Biological and Ecological Implications of Montipyridine

Chemoecological Roles of Montipyridine in Marine Ecosystems

Chemical ecology in marine environments explores how organisms use chemical compounds to interact with each other and their surroundings. For sessile organisms like corals, which are fixed in one place, chemical defenses are a vital strategy for competing for space, deterring predators, and preventing disease. nih.govmantasystems.net

Allelopathy is a form of chemical competition where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov In the competitive landscape of a coral reef, where space is a limited and critical resource, allelopathy can be a powerful tool. nih.govresearchgate.net

Research has identified that corals of the Montipora genus possess significant biological activities, including antimicrobial and cytotoxic properties, which are indicative of allelopathic capabilities. nih.govplos.orgresearchgate.net While little is known about allelopathy in stony corals compared to soft corals or sponges, studies on Montipora capitata provide compelling evidence of this mechanism. nih.govresearchgate.net In laboratory experiments designed to simulate competitive encounters, toxins from the eggs of M. capitata were applied to fragments of a competing coral species, Porites compressa. researchgate.netplos.org The application of these toxins resulted in visible tissue damage and, within a week, led to complete tissue necrosis on the competing coral fragments. researchgate.netplos.orgresearchgate.net This demonstrates a potent allelopathic effect that could provide Montipora species with a significant competitive advantage in their natural habitat. researchgate.netplos.org Although this compound is a known bioactive compound from this genus, the specific toxins responsible for this observed allelopathic interaction in M. capitata have not been definitively identified. plos.orgnih.gov

The symbiotic relationship between corals and dinoflagellate algae, known as zooxanthellae (family Symbiodiniaceae), is fundamental to the health and productivity of coral reefs. These algae live within the coral's tissues and provide the coral with energy through photosynthesis. However, this vital symbiosis can be a point of vulnerability.

Studies on toxic compounds derived from Montipora capitata have revealed a profound impact on zooxanthellae. plos.orgresearchgate.net When toxins were released from crushed M. capitata eggs and larvae, they caused a rapid and irreversible inhibition of photosynthesis in both the coral's own (endogenous) zooxanthellae and those from other coral species (exogenous). plos.orgnih.govomicsdi.org The photosynthetic quantum yield, a measure of photosynthetic efficiency, of zooxanthellae from Porites compressa was reduced by over 90% within 20 minutes of exposure to the toxins from M. capitata eggs and larvae. researchgate.net This effect was observed to be stable, with frozen samples of eggs and larvae retaining their toxicity. plos.orgresearchgate.net These findings suggest that the chemical defenses of M. capitata are not only effective against competing corals but also directly target the vital symbiotic algae of their competitors. plos.org While this compound is a recognized cytotoxic alkaloid from the Montipora genus, the research into zooxanthellae inhibition has focused on crude toxic extracts, and the precise role of this compound in this process remains an area for further investigation. nih.govplos.org

Table 1: Observed Effects of Montipora capitata Toxins on Marine Organisms This table summarizes the experimental findings on the biological effects of toxic extracts from the eggs and larvae of the stony coral *Montipora capitata.*

Target Organism/CellSource of ToxinObserved EffectTimeframe of EffectCitation
Porites compressa (Competing Coral)Crushed M. capitata EggsTissue necrosisWithin 1 week researchgate.netplos.orgresearchgate.net
Exogenous Zooxanthellae (from P. compressa)Crushed M. capitata Eggs and LarvaeIrreversible inhibition of photosynthesis (Quantum yield reduction >90%)Within 20 minutes plos.orgresearchgate.net
Endogenous Zooxanthellae (from M. capitata)Crushed M. capitata Eggs and LarvaeIrreversible inhibition of photosynthesisWithin minutes plos.orgomicsdi.org
M. capitata SpermCrushed M. capitata EggsImmotility and membrane disruption30 minutes plos.orgnih.gov

Investigations into Allelopathic Interactions within Coral Reef Environments

Cellular-Level Mechanisms of this compound's Biological Activity (as inferred from in vitro or non-human in vivo fundamental research, avoiding clinical terms)

Understanding the biological activity of a natural product like this compound at the cellular level is key to comprehending its ecological function and potential applications. Research in this area focuses on how the compound affects cellular processes and interacts with molecular targets.

This compound has been identified as a pyridinium (B92312) alkaloid with cytotoxic effects. nih.govmdpi.com Cytotoxicity refers to the ability of a compound to cause cell death. This activity is often assessed in laboratory settings using cultured cell lines. Assays such as the MTT or WST-1 tests are commonly used to measure cell viability after exposure to a compound. journalagent.comprotocols.io

The isolation of this compound was reported alongside its characterization as a cytotoxic agent. nih.govmdpi.com Further reports have noted that it is one of several cytotoxic compounds found in Montipora corals, which also produce cytotoxic polyacetylenes. pusan.ac.kr Research on the total synthesis of this compound was motivated by its identity as a cytotoxic marine natural product. acs.org While the precise mechanism of its cytotoxicity is not fully elucidated in the available literature, studies on toxic extracts from M. capitata—the genus from which this compound is isolated—showed that these extracts can induce membrane disruption in sperm cells, leading to cell death. plos.org This suggests that one possible mechanism of action for compounds within these extracts could involve compromising cellular membrane integrity. However, specific studies detailing the cytotoxic mechanism of purified this compound are limited.

Target engagement is the process by which a molecule binds to its intended biological target (such as a protein or enzyme) in a living system, thereby exerting its effect. drugbank.com Determining target engagement is a critical step in understanding a compound's mechanism of action. researchgate.net

Currently, there is a lack of specific research in the public domain that details the molecular targets of this compound or provides evidence of its engagement with specific proteins or cellular pathways. The pyridine (B92270) chemical structure is a common scaffold in many biologically active molecules, including pharmaceuticals that target a wide array of enzymes and receptors. researchgate.net However, without dedicated studies, the specific targets of this compound remain speculative. The broader investigation into toxins from M. capitata indicates that they have a clear functional impact, such as inhibiting photosynthesis in zooxanthellae and disrupting cell membranes, but the specific molecular components that these toxins bind to have not yet been identified. plos.orgnih.gov Therefore, the exploration of target engagement for this compound represents an open avenue for future research.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Montiporic Acid A
Montiporic Acid B

Future Directions and Advanced Research Perspectives on Montipyridine

Innovations in Stereo- and Regioselective Synthesis of Montipyridine and its Complex Analogues

The total synthesis of this compound, first achieved by Fürstner and coworkers in 2002, was a landmark that demonstrated the utility of iron-catalyzed cross-coupling reactions in the construction of complex marine natural products. mdpi.comnih.govgeomar.de This pioneering work utilized an iron-catalyzed reaction to form a key carbon-carbon bond, highlighting a more environmentally benign and cost-effective alternative to traditional palladium-catalyzed methods. researchgate.netdergipark.org.trmdpi-res.com

Future synthetic endeavors will likely focus on enhancing the efficiency and selectivity of the synthesis. Innovations in transition-metal catalysis, particularly with earth-abundant metals like iron, continue to provide new tools for C-H functionalization and the formation of intricate molecular architectures. researchgate.netoup.com The development of novel ligands and catalytic systems could enable even more direct and atom-economical routes to the this compound core.

A significant area for advancement lies in the stereo- and regioselective synthesis of this compound analogues. researchgate.netnih.govrsc.orgeurekaselect.commdpi.com The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and the ability to precisely install various functional groups at specific positions is crucial for developing structure-activity relationships (SAR). frontiersin.orgnih.gov Advanced synthetic methods, such as asymmetric catalysis and directed C-H functionalization, could be employed to generate a library of this compound derivatives with diverse substitution patterns. bohrium.comresearchgate.netmdpi.com These analogues would be invaluable for probing the molecular basis of this compound's bioactivity and for optimizing its therapeutic potential.

Table 1: Key Synthetic Approaches for Pyridine-Containing Molecules

Synthetic Strategy Catalyst/Reagent Key Features Potential Application for this compound Analogues
Iron-Catalyzed Cross-Coupling Fe(acac)n, FeCln Environmentally benign, cost-effective, high efficiency. nih.govmdpi.com Optimization of the original total synthesis, development of new coupling strategies.
Palladium-Catalyzed Cycloaddition Pd(0) complexes High enantio-, diastereo-, and regioselectivity. bohrium.com Construction of complex, chiral analogues with defined stereochemistry.
Catalyst-Free [3+3] Annulation Pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines Mild conditions, metal-free, high regioselectivity. rsc.org Novel approaches to the pyridine core and its fused ring systems.

Postulated Biosynthetic Pathways of this compound in Marine Organisms

The biosynthetic origins of many marine natural products, including this compound, remain largely unelucidated. researchgate.net Understanding how marine organisms construct these complex molecules is a fundamental scientific question and can provide inspiration for novel synthetic strategies. While the specific biosynthetic pathway for this compound in Montipora corals is unknown, we can postulate a plausible route based on the known biosynthesis of other pyridine and piperidine (B6355638) alkaloids in marine life. ontosight.aimdpi.comimperial.ac.uk

It is hypothesized that the biosynthesis of the pyridine ring in alkaloids often originates from simple amino acid precursors such as lysine (B10760008) or ornithine. ontosight.aiimperial.ac.uk These precursors undergo a series of enzymatic transformations, including decarboxylation, oxidation, and cyclization, to form the heterocyclic core. The biosynthesis of other marine alkaloids, such as those from the sponge genus Haliclona, involves the condensation of long-chain fatty acids with these amino acid-derived building blocks. ontosight.ai

A plausible biosynthetic pathway for this compound could begin with the formation of a 2-alkylpiperidine intermediate derived from the condensation of a fatty acid or polyketide precursor with a lysine-derived unit. Subsequent dehydrogenation of the piperidine ring would then lead to the aromatic pyridinium core of this compound. The specific enzymes and genetic machinery responsible for these transformations in Montipora species are yet to be identified and represent a fertile ground for future research, potentially through genomic and transcriptomic analysis of the coral and its associated symbiotic microorganisms. mdpi.com

Advanced Mechanistic Studies of this compound Bioactivity at the Molecular and Cellular Level

Initial studies have shown that this compound exhibits cytotoxic effects. mdpi.comresearchgate.net However, the precise molecular mechanisms underlying this bioactivity are not yet understood. Advanced mechanistic studies are crucial to identify the cellular targets of this compound and to elucidate the pathways through which it exerts its cytotoxic action.

Many pyridinium-containing compounds are known to interact with nucleic acids or inhibit key enzymes involved in cellular proliferation. mdpi.com For instance, some pyridoacridine alkaloids act as topoisomerase II inhibitors, leading to DNA damage and apoptosis. mdpi.com It is plausible that this compound could share a similar mechanism of action. Future research should investigate the interaction of this compound with DNA and its effect on topoisomerase activity.

Furthermore, studies on the effects of toxins from Montipora capitata have revealed inhibition of photosynthesis in zooxanthellae and reduced sperm motility, suggesting that these compounds can disrupt fundamental cellular processes. rsc.orgnih.gov While the specific compounds responsible for these effects were not identified as this compound, it points to the potential for compounds from this coral to have multiple cellular targets. Advanced cell-based assays, proteomics, and transcriptomics could be employed to identify the specific proteins and signaling pathways affected by this compound. For example, investigating its impact on cell cycle progression, apoptosis induction, and mitochondrial function could provide valuable insights into its cytotoxic mechanism. frontiersin.orgresearchgate.net

Design and Development of this compound-Inspired Molecular Probes for Chemical Biology

The unique chemical structure and potent bioactivity of this compound make it an excellent scaffold for the development of molecular probes. mdpi.comnih.gov These chemical tools are invaluable for studying biological processes, identifying new drug targets, and visualizing molecular interactions within living cells. mdpi.comrsc.org

Fluorescently labeled this compound analogues could be synthesized to visualize the compound's subcellular localization and to identify its binding partners. By attaching a fluorophore to a non-essential position of the this compound molecule, researchers can track its distribution within cells using advanced microscopy techniques. This approach has been successfully used for other marine natural products to pinpoint their sites of action. mdpi.com

Furthermore, this compound could be functionalized with affinity tags, such as biotin (B1667282) or clickable alkyne groups, to create probes for affinity purification-mass spectrometry (AP-MS) or bioorthogonal chemistry applications. These techniques would allow for the isolation and identification of the specific proteins that this compound interacts with, thereby revealing its direct molecular targets. The development of such probes would be a significant step towards understanding its mechanism of action and could uncover new therapeutic targets. nih.gov The pyridinium scaffold itself is a versatile starting point for the design of probes targeting specific enzymes or receptors. frontiersin.orgbohrium.commdpi.com

Integration of Computational and Chemoinformatic Approaches in this compound Research

Computational and chemoinformatic tools are becoming increasingly indispensable in natural product research, from dereplication and structure elucidation to the prediction of bioactivity and the design of new drug candidates. mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgmdpi.com In the context of this compound research, these approaches can be applied at multiple stages.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a library of this compound analogues to build predictive models that correlate specific structural features with cytotoxic activity. nih.govresearchgate.netresearchgate.netchemrevlett.comarabjchem.org These models can then guide the design of new, more potent analogues with improved pharmacological properties.

Molecular docking simulations can be used to predict the binding mode of this compound with potential biological targets, such as DNA or specific protein active sites. researchgate.netmdpi.comchemrevlett.comacs.orgrsc.org This can help to prioritize experimental studies and to generate hypotheses about its mechanism of action. For example, docking this compound into the active site of topoisomerase II could provide insights into its potential as an inhibitor of this enzyme.

Furthermore, chemoinformatic databases and tools like the Global Natural Products Social Molecular Networking (GNPS) platform can be used to analyze the metabolomic data from Montipora species to identify other related alkaloids and to gain a broader understanding of the chemical diversity of this coral. mdpi.comgeomar.dersc.org The integration of these computational approaches with experimental studies will undoubtedly accelerate the pace of this compound research and unlock its full therapeutic potential.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine

Q & A

Q. How should peer-reviewed journals assess methodological rigor in this compound studies?

  • Methodological Answer : Journals should mandate:
  • Full disclosure of synthetic procedures, including failed attempts.
  • Raw data submission for critical claims (e.g., bioactivity, crystallography).
  • Adherence to ARRIVE or MIAME guidelines for preclinical/omics studies.
  • Conflict-of-interest declarations and replication checklists .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.